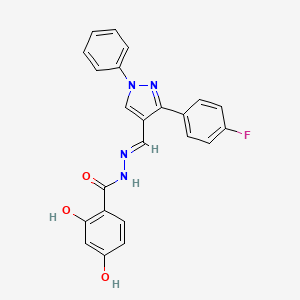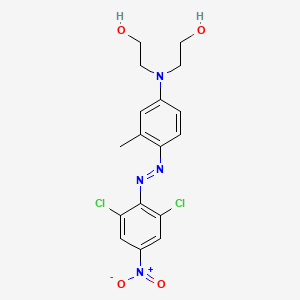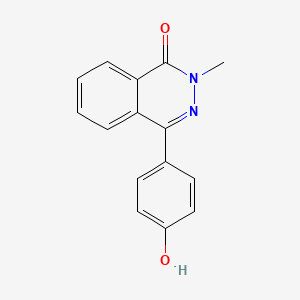
4,4'-Methylenebis(1-isobutyl-3-phenylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is a chemical compound with the molecular formula C23H32N4O2 and a molecular weight of 396.537 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) typically involves the reaction of isobutylamine and phenyl isocyanate in the presence of a methylene bridge . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(1-isobutyl-3-phenylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(1-isobutyl-3-phenylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(1-butyl-3-phenylurea): Similar structure but with butyl groups instead of isobutyl groups.
4,4’-Methylenebis(3-(1,3-dimethylbutyl)-1-phenylurea): Contains dimethylbutyl groups, offering different chemical properties.
Uniqueness
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is unique due to its specific isobutyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
200263-12-3 |
|---|---|
Molekularformel |
C23H32N4O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-3-[4-[[4-(2-methylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C23H32N4O2/c1-16(2)14-24-22(28)26-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)27-23(29)25-15-17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H2,24,26,28)(H2,25,27,29) |
InChI-Schlüssel |
XFQGOKVRSBHRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)


![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)


![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

